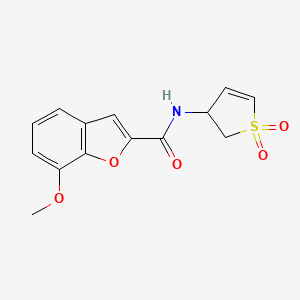

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-7-methoxybenzofuran-2-carboxamide

Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-7-methoxybenzofuran-2-carboxamide is a synthetic organic compound that has garnered attention in scientific research due to its unique molecular structure and potential applications. This compound features a benzofuran core, a methoxy group, and a dioxido-dihydrothiophene moiety, which contribute to its diverse chemical properties and reactivity.

Properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-7-methoxy-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5S/c1-19-11-4-2-3-9-7-12(20-13(9)11)14(16)15-10-5-6-21(17,18)8-10/h2-7,10H,8H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWGIKGUOCNXFKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NC3CS(=O)(=O)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-7-methoxybenzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group on the benzofuran ring using methyl iodide in the presence of a base such as potassium carbonate.

Formation of the Dioxido-Dihydrothiophene Moiety: The dioxido-dihydrothiophene moiety is synthesized by reacting a thiophene derivative with an oxidizing agent like potassium permanganate.

Coupling Reaction: The final step involves coupling the benzofuran derivative with the dioxido-dihydrothiophene derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-7-methoxybenzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce additional oxygen functionalities.

Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.

Substitution: Electrophilic reagents such as halogens or nitro groups; reactions are carried out in the presence of a catalyst like iron(III) chloride.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of primary or secondary amines.

Substitution: Introduction of halogen, nitro, or other electrophilic groups on the benzofuran ring.

Scientific Research Applications

Structural Characteristics

The compound's structure can be described as follows:

- Molecular Formula : C₁₈H₁₉N₁O₆S

- Molecular Weight : 377.4 g/mol

- Functional Groups : The presence of a dioxido group, a benzofuran moiety, and a carboxamide functional group enhances its reactivity and biological activity.

Medicinal Chemistry

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-7-methoxybenzofuran-2-carboxamide has been investigated for its potential therapeutic effects, particularly in cancer treatment. Its structural similarity to known anti-cancer agents suggests that it may exhibit cytotoxic properties.

Case Study: Anticancer Activity

Research has demonstrated that compounds with similar structures can inhibit tubulin polymerization, a critical mechanism in cancer cell division. Studies have shown that derivatives of thiophene compounds can serve as effective anticancer agents by targeting microtubules and disrupting mitotic processes .

Material Science

The compound's unique chemical structure allows it to be explored for applications in material science. Its potential as a building block for novel polymers or nanomaterials is under investigation.

Case Study: Polymer Development

Recent studies have focused on synthesizing polymers using N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-7-methoxybenzofuran-2-carboxamide as a monomer. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications.

The biological activity of this compound extends beyond anticancer properties. Preliminary studies suggest it may have antimicrobial and anti-inflammatory effects.

Table 2: Biological Activities Reported

| Activity Type | Findings |

|---|---|

| Anticancer | Inhibits tubulin polymerization |

| Antimicrobial | Effective against certain bacterial strains |

| Anti-inflammatory | Reduces inflammation markers in vitro |

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-7-methoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as cell proliferation or inflammation.

Pathways Involved: It can modulate signaling pathways like the MAPK/ERK pathway, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

- N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide

- N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzenesulfonamide

- N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2,2,2-trifluoroacetamide

Uniqueness

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-7-methoxybenzofuran-2-carboxamide stands out due to its unique combination of a benzofuran core and a dioxido-dihydrothiophene moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the fields of chemistry, biology, and medicine.

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-7-methoxybenzofuran-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by a complex molecular structure that includes a benzofuran moiety and a dioxido-dihydrothiophene group, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-7-methoxybenzofuran-2-carboxamide is , with a molecular weight of approximately 303.35 g/mol. The structural features include:

| Feature | Description |

|---|---|

| Benzofuran Core | Provides aromatic stability and potential bioactivity |

| Dioxido-Dihydrothiophene | Imparts unique reactivity and interaction capabilities |

| Carboxamide Group | Enhances solubility and may influence biological interactions |

The biological activity of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-7-methoxybenzofuran-2-carboxamide is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity and potentially leading to therapeutic effects.

- Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals, suggesting potential neuroprotective properties.

- Modulation of Signaling Pathways : The structural components may influence various signaling pathways involved in inflammation and cell survival.

Biological Activity and Therapeutic Potential

Research indicates that N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-7-methoxybenzofuran-2-carboxamide exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies have suggested that this compound may possess antimicrobial properties against certain bacterial strains.

- Anti-inflammatory Effects : In vitro studies have indicated that it may reduce inflammatory markers in cell cultures.

- Neuroprotective Effects : Analogous compounds have demonstrated neuroprotective effects in models of oxidative stress, suggesting similar potential for this compound.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds or analogs:

- Study on Antioxidant Properties :

- In Vivo Studies :

- Cell Line Studies :

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-7-methoxybenzofuran-2-carboxamide?

Answer:

The synthesis involves coupling 7-methoxybenzofuran-2-carboxylic acid with 3-amino-2,3-dihydrothiophene-1,1-dioxide. Key steps include:

- Activation of the carboxylic acid: Use carbodiimide coupling agents (e.g., EDC or DCC) with DMAP as a catalyst in anhydrous dichloromethane or DMF .

- Amide bond formation: React the activated acid with the amine moiety of the dihydrothiophene-dioxide derivative under inert conditions .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity.

- Validation: Confirm structure via H/C NMR and LC-MS .

Basic: Which analytical techniques are critical for structural and purity characterization?

Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR to verify substituent connectivity and stereochemistry .

- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight confirmation .

- High-Performance Liquid Chromatography (HPLC): Assess purity (>99% achievable via methods in ) .

- Infrared Spectroscopy (IR): Identify functional groups (e.g., carbonyl stretches at ~1650–1700 cm) .

Advanced: How can synthetic yields be optimized for this compound?

Answer:

- Microwave-assisted synthesis: Reduces reaction time and improves efficiency (e.g., 30–60 minutes vs. 24 hours) .

- Solvent optimization: Polar aprotic solvents (DMF, DCM) enhance coupling reactivity .

- Catalyst screening: Test alternative catalysts (e.g., HOBt) to reduce side reactions .

- Continuous flow reactors: Improve scalability and reproducibility (applied in related thiophene-dioxide syntheses) .

Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50 values)?

Answer:

- Structural analogs comparison: Evaluate substituent effects (e.g., methoxy vs. ethoxy groups) on target binding (see for methodology) .

- Assay standardization: Ensure consistent cell lines, enzyme isoforms, and incubation conditions .

- Computational docking: Use tools like AutoDock to model interactions with biological targets (e.g., kinases or GPCRs) and identify critical binding residues .

- Meta-analysis: Compare datasets across studies using statistical tools (e.g., ANOVA) to account for experimental variability .

Basic: What are the recommended computational methods to predict reactivity and biological interactions?

Answer:

- Density Functional Theory (DFT): Calculate electronic properties (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) simulations: Study conformational flexibility in aqueous or lipid environments .

- Pharmacophore modeling: Identify key interaction motifs (e.g., hydrogen bond acceptors from the dioxido-thiophene group) .

- ADMET prediction: Use SwissADME or pkCSM to estimate pharmacokinetics (e.g., logP, bioavailability) .

Advanced: How can solubility and bioavailability be improved for in vivo studies?

Answer:

- Prodrug strategies: Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability .

- Salt formation: React with HCl or sodium salts to improve aqueous solubility .

- Nanoparticle encapsulation: Use liposomal or PLGA-based carriers for targeted delivery (methods in ) .

- Structural modifications: Add hydrophilic substituents (e.g., hydroxyl groups via oxidation of methoxy) while monitoring activity retention .

Advanced: What strategies validate target engagement in mechanistic studies?

Answer:

- Surface Plasmon Resonance (SPR): Quantify binding affinity () to purified proteins .

- Cellular thermal shift assay (CETSA): Confirm target stabilization in cell lysates upon compound treatment .

- CRISPR/Cas9 knockout: Compare activity in wild-type vs. target-deficient cell lines .

- Isothermal titration calorimetry (ITC): Measure thermodynamic parameters (ΔH, ΔS) of binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.